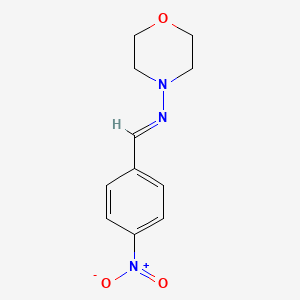

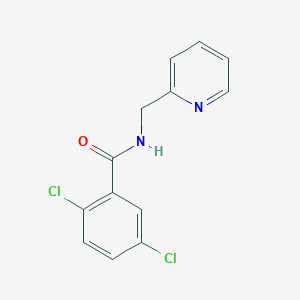

![molecular formula C9H7F3N4O B5556529 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Synthesis and Analysis : The compound has been synthesized through various methods, including condensation reactions and cyclization processes. These methods often involve intermediate steps and the use of specific reagents like dimethylamine, trifluoro-1-(4-fluorophenyl)butane-1,3-dione, and sodium hydroxide (Liu et al., 2016).

Synthesis Analysis

- Regioselective Synthesis : Research has explored the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of reagents and reaction conditions in achieving the desired molecular structure (Drev et al., 2014).

Molecular Structure Analysis

- Crystal Structure : The crystal structure of related compounds has been determined, revealing insights into the molecular conformation and intermolecular interactions (Ju Liu et al., 2016).

Chemical Reactions and Properties

- Library Synthesis : The pyrazolo[1,5-a]pyrimidine class, which includes our compound of interest, has been identified as a privileged structure for library synthesis, indicative of its versatility in chemical reactions (Gregg et al., 2007).

Physical Properties Analysis

- Solid-State Properties : Investigations into the solid-state properties of related compounds, such as optical absorption and emission, offer insights into the physical characteristics of these molecules (Stefanello et al., 2022).

Chemical Properties Analysis

- Functional Groups Influence : The presence of various functional groups like trifluoromethyl influences the chemical properties of these compounds, as seen in studies exploring their reactivity and potential applications in areas such as anticancer research (Ali et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their synthesis methodologies and chemical properties. Research in this area has led to the development of regioselective synthesis techniques for 1- and 4-substituted derivatives, showcasing the flexibility of the pyrazolo[1,5-a]pyrimidine scaffold in organic synthesis. The synthesis involves the reaction of 5-aminopyrazole derivatives with trifluoromethyl-beta-diketones, leading to the formation of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides on a 50-100-mg scale, accomplished through parallel solution-phase synthesis methodologies (Dalinger et al., 2005).

Antitumor and Biological Activities

Significant research has been conducted on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown distinct effective inhibition on the proliferation of some cancer cell lines, indicating their potential as antitumor agents. The synthesis, characterization, and in vitro cytotoxicity studies of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have highlighted their efficacy against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the therapeutic potential of these compounds (Hassan et al., 2014). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing a structure-activity relationship that could guide future drug development (Rahmouni et al., 2016).

Antiviral Activities

The antiviral activities of pyrazolo[1,5-a]pyrimidine derivatives have also been explored, with certain compounds demonstrating significant activities against bird flu influenza (H5N1). This research opens avenues for the development of new antiviral agents based on the pyrazolo[1,5-a]pyrimidine scaffold, providing a foundation for further exploration in the fight against viral diseases (Hebishy et al., 2020).

Optical and Photophysical Properties

The study of the optical and photophysical properties of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has revealed interesting UV-Vis absorption and fluorescence properties. These compounds exhibit higher quantum emission fluorescence yields in solution and moderate emission in the solid state, suggesting potential applications in materials science, especially in the development of fluorescent materials and optical sensors (Stefanello et al., 2022).

Zukünftige Richtungen

The compound and its family, pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have several key characteristics, such as simpler and greener synthetic methodology and tunable photophysical properties . These characteristics suggest that the compound has potential for future research and applications in the field of materials science and biological interactions .

Eigenschaften

IUPAC Name |

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c1-4-2-6(9(10,11)12)16-7(14-4)3-5(15-16)8(13)17/h2-3H,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNDRRSVQJGTGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)